2''-Hydroxyformononetin
Description
Contextualization within Isoflavonoid (B1168493) Chemistry and Plant Secondary Metabolism
2''-Hydroxyformononetin is classified as a 4'-methoxyisoflavone, a subclass of isoflavonoids, which are themselves a branch of the larger flavonoid group of plant secondary metabolites. nih.govphenol-explorer.eu Structurally, it is formononetin (B1673546) that has undergone hydroxylation at the 2' position. nih.gov Isoflavonoids are almost exclusively found in the legume family (Fabaceae) and are recognized for their diverse biological activities and roles in plant physiology. biorxiv.org
As secondary metabolites, isoflavonoids like this compound are not essential for the primary growth and development of the plant but are crucial for interaction with the environment, including defense against pathogens and symbiosis with nitrogen-fixing bacteria. biorxiv.orgscirp.org The unique chemical structure of this compound, featuring a hydroxy group at the 2' position, distinguishes it from other isoflavones and is key to its function and reactivity. nih.govpubcompare.ai
Below is a table detailing the chemical properties of this compound.
| Property | Value |
|---|---|
| IUPAC Name | 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one nih.gov |
| Molecular Formula | C16H12O5 nih.gov |
| Molecular Weight | 284.26 g/mol nih.gov |
| CAS Number | 1890-99-9 nih.gov |
| Melting Point | 215 - 217 °C nih.gov |
Significance of this compound in Biosynthetic Pathways and Biological Systems
This compound holds a critical position as an intermediate in the biosynthesis of more complex isoflavonoids, particularly pterocarpan (B192222) phytoalexins like medicarpin (B1676140). scirp.orgebi.ac.uk Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. scirp.org
The formation of this compound from its precursor, formononetin, is a key step catalyzed by the cytochrome P450 enzyme, isoflavone (B191592) 2'-hydroxylase (I2'H or CYP81E1). ebi.ac.uk This enzyme introduces the hydroxyl group at the 2' position. ebi.ac.uk Subsequently, this compound is converted by isoflavone reductase (IFR) to (3R)-vestitone, the penultimate step in the synthesis of medicarpin in legumes such as alfalfa (Medicago sativa). biorxiv.orgscirp.orgebi.ac.uk The pathway is crucial for the plant's defense mechanisms.
In biological systems, this compound has demonstrated a range of activities. Research has highlighted its anti-inflammatory and antioxidant properties. medchemexpress.com It has been shown to inhibit pro-inflammatory enzymes and cytokines. Furthermore, it exhibits antimicrobial activity against certain pathogens, which is consistent with its role as a precursor to phytoalexins. ebi.ac.uk
Overview of Current Research Trajectories and Knowledge Gaps
Current research on this compound is largely focused on elucidating its pharmacological potential. pubcompare.ai Investigations are ongoing into its anti-inflammatory, antioxidant, and potential anticancer activities. For instance, studies have explored its ability to inhibit the growth of certain cancer cell lines. Its role in plant defense continues to be a subject of study, particularly in the context of enhancing disease resistance in agriculturally important legumes. ebi.ac.uk
Despite the growing body of research, knowledge gaps remain. A significant area for future investigation is the full spectrum of its molecular mechanisms of action. While its inhibitory effects on certain enzymes are known, a comprehensive understanding of its interactions with cellular signaling pathways is still developing. pubcompare.ai Emerging research suggests potential epigenetic modulation capabilities, which presents a new frontier for scientific inquiry. pubcompare.ai Further studies are also needed to explore the synergistic effects of this compound with other compounds, as suggested by research involving propolis extracts where it is a known constituent. frontiersin.org The precise regulation of its biosynthesis and its catabolism in plants are also areas that warrant deeper investigation.
A summary of the reported biological activities of this compound is presented below.
| Biological Activity | Research Finding |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX, LOX). |
| Antioxidant | Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. |
| Antimicrobial | Shows inhibitory activity against various phytopathogenic fungi. ebi.ac.uk Found as a constituent in propolis with antimycobacterial activity. frontiersin.org |
| Anticancer | Has been shown to inhibit cell proliferation in several cancer types, including ovarian cancer cells. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h3,5,7-9,12,15,17-18H,2,4,6H2,1H3 |
InChI Key |
HNFVAEYFMQPHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3CC(CCC3C2=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of 2 Hydroxyformononetin in Biological Matrices
Botanical Sources and Phytochemical Identification
The identification of 2''-hydroxyformononetin and its derivatives in plant tissues and cultures relies on advanced analytical techniques. Methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in the structural elucidation and quantification of these compounds.
Leguminous Plants and Isoflavonoid-Rich Species
The Fabaceae (legume) family is the primary botanical source of this compound. Within this family, specific genera and species have been identified as accumulators of this compound, often as part of their defense mechanism or secondary metabolism.
Hairy root cultures of Glycyrrhiza pallidiflora have been a significant source for the isolation and identification of various flavonoids. Research has demonstrated that these cultures produce a glycosidic form of the target compound.
Detailed Research Findings: In a study on the chemical constituents of Glycyrrhiza pallidiflora hairy root cultures, several flavonoids were isolated and their structures determined using spectroscopic methods. Among the identified compounds was this compound 7-O-glucoside nih.govmedchemexpress.com. This finding highlights the capacity of hairy root culture systems for producing glycosylated forms of isoflavonoids. Furthermore, this compound, also known as xenognosin B, is recognized as an intermediate in the biosynthetic pathway of the pterocarpan (B192222) medicarpin (B1676140) within these cultures researchgate.net.
| Compound Name | Class | Source |
| This compound 7-O-glucoside | Isoflavone (B191592) Glycoside | Glycyrrhiza pallidiflora hairy root cultures |
| Licoagroside D | Flavonoid | Glycyrrhiza pallidiflora hairy root cultures |
| Licoagroside E | 6a-hydroxypterocarpan glycoside | Glycyrrhiza pallidiflora hairy root cultures |
| Licoagroside F | alpha-O-glycosidic alpha-hydroxydihydrochalcone | Glycyrrhiza pallidiflora hairy root cultures |
| Medicarpin 3-O-glucoside | Pterocarpan Glycoside | Glycyrrhiza pallidiflora hairy root cultures |
| Calycosin 7-O-glucoside | Isoflavone Glycoside | Glycyrrhiza pallidiflora hairy root cultures |
| Formononetin (B1673546) 7-O-(6''-malonylglucoside) | Isoflavone Glycoside | Glycyrrhiza pallidiflora hairy root cultures |
The roots of Euchresta formosana, a member of the Fabaceae family, have been found to contain a variety of flavonoid compounds, including this compound.
Detailed Research Findings: Phytochemical investigations of the roots of Euchresta formosana have led to the isolation and structural elucidation of numerous complex flavonoids nih.gov. Alongside several novel coumaronochromones and a new flavanone, the known isoflavone this compound has been reported as a constituent of this plant np-mrd.orgnih.gov. Its presence underscores the rich and diverse isoflavonoid (B1168493) profile of this species.
| Compound Name | Class | Source |
| This compound | Isoflavone | Euchresta formosana |
| Formosanatin A | Coumaronochromone | Euchresta formosana roots |
| Formosanatin B | Coumaronochromone | Euchresta formosana roots |
| Formosanatin C | Coumaronochromone | Euchresta formosana roots |
| Formosanatin D | Coumaronochromone | Euchresta formosana roots |
| Euchrenone a16 | Flavanone | Euchresta formosana roots |
| Euchretin E | Coumaronochromone | Euchresta formosana roots |
| Euchretin G | Coumaronochromone | Euchresta formosana roots |
| Euchrestaflavanone A | Flavanone | Euchresta formosana roots |
| Daidzein | Isoflavone | Euchresta formosana roots |
The model legume Medicago truncatula is extensively studied for its complex isoflavonoid metabolism, which includes the biosynthesis of this compound and its derivatives, particularly in hairy root cultures.
Detailed Research Findings: Metabolomic profiling of Medicago truncatula hairy root cultures has revealed the presence of a wide array of isoflavonoids. Among these, derivatives of this compound have been detected nih.govmdpi.com. Specifically, malonylated conjugates of this compound-7-O-glucoside have been identified through liquid chromatography-mass spectrometry (LC/MS) analysis researchgate.net. A highly sensitive and robust UHPLC-QTRAP-MS/MS method has been developed for the simultaneous quantification of various flavonoids and isoflavonoids, including this compound, in the leaf extracts of M. truncatula tandfonline.com.
| Compound Name/Derivative | Class | Matrix |
| This compound | Isoflavone | Medicago truncatula leaf extract |
| Malonylated (I + II) 2′-hydroxyformononetin-7-O-glucoside | Isoflavone Glycoside Conjugate | Medicago truncatula hairy root cultures |
| Afrormosin derivatives | Isoflavone | Medicago truncatula hairy root cultures |
| Biochanin A derivatives | Isoflavone | Medicago truncatula hairy root cultures |
| Daidzein derivatives | Isoflavone | Medicago truncatula hairy root cultures |
| Formononetin derivatives | Isoflavone | Medicago truncatula hairy root cultures |
| Genistein derivatives | Isoflavone | Medicago truncatula hairy root cultures |
| Irisolidone derivatives | Isoflavone | Medicago truncatula hairy root cultures |
In chickpea (Cicer arietinum), this compound plays a crucial role as a metabolic intermediate in the biosynthesis of pterocarpan phytoalexins, which are antimicrobial compounds produced in response to pathogen attack.
Detailed Research Findings: Studies on elicitor-challenged cell suspension cultures of Cicer arietinum have been pivotal in elucidating the biosynthetic pathway of pterocarpan phytoalexins like medicarpin. In this pathway, the enzyme 2'-hydroxyisoflavone reductase (IFR) catalyzes the NADPH-dependent reduction of this compound to vestitone (B1219705) scirp.orgsemanticscholar.orgbiorxiv.orgwikipedia.org. The purification and characterization of this enzyme from chickpea cell cultures have confirmed the role of this compound as a direct precursor in this defense-related metabolic cascade np-mrd.org. While the cell cultures are known to accumulate high levels of the isoflavones biochanin A and formononetin and their conjugates, the focus on this compound has been primarily on its function as a biosynthetic intermediate nih.gov.
| Compound Name | Role in Cicer arietinum | Matrix |
| This compound | Substrate for 2'-hydroxyisoflavone reductase | Elicitor-challenged cell cultures |
| Formononetin | Isoflavone Accumulation | Cell suspension cultures |
| Biochanin A | Isoflavone Accumulation | Cell suspension cultures |
| Medicarpin | Pterocarpan Phytoalexin | Cell suspension cultures |
| Maackiain | Pterocarpan Phytoalexin | Cell suspension cultures |
| Vestitone | Isoflavanone (B1217009) Intermediate | Elicitor-challenged cell cultures |
Astragalus mongholicus, a prominent herb in traditional medicine, is known for its rich content of various bioactive compounds, including a diverse array of flavonoids and saponins.
Detailed Research Findings: The chemical composition of Astragalus mongholicus has been extensively studied. The roots are known to contain isoflavones, including formononetin and calycosin, as well as their respective glycosides nih.gov. However, based on the reviewed literature, the presence of this compound has not been specifically reported in Astragalus mongholicus. The flavonoid profile of this species, while rich in other isoflavonoids, does not currently include this compound as an identified constituent.
| Compound Name | Class | Source |
| Formononetin | Isoflavone | Astragalus mongholicus |
| Calycosin | Isoflavone | Astragalus mongholicus |
| Ononin | Isoflavone Glycoside | Astragalus mongholicus |
| Calycosin-7-O-β-D-glucoside | Isoflavone Glycoside | Astragalus mongholicus |
| Pratensein-7-O-β-d-glucoside | Isoflavone Glycoside | Astragalus mongholicus |
| Formononetin-7-O-β-d-glucoside | Isoflavone Glycoside | Astragalus mongholicus |
| Genistein | Isoflavone | Astragalus mongholicus |
Dalbergia odorifera Heartwood
The heartwood of Dalbergia odorifera, a precious rosewood, is a significant source of this compound. arabjchem.org This compound is one of the numerous flavonoids that contribute to the heartwood's economic and medicinal value. ascijournal.eunih.gov Phytochemical investigations have consistently identified this compound as a constituent of this plant's heartwood. arabjchem.orgnih.gov The presence of this and other flavonoids is linked to the wood's characteristic color and its traditional use in medicine for promoting blood circulation and relieving pain. ascijournal.eunih.govpensoft.net Studies have shown that the formation of these flavonoids, including this compound, is a dynamic process, often initiated in response to injury or stress to the tree. ascijournal.euresearchgate.net
Medicago sativa (Alfalfa)
This compound is also found in alfalfa (Medicago sativa L.), a widely cultivated legume. arabjchem.org It plays a role as a precursor in the biosynthesis of pterocarpan phytoalexins, which are antimicrobial compounds produced by the plant. nih.gov Specifically, this compound is a key intermediate in the pathway leading to the production of medicarpin, a major phytoalexin in alfalfa. nih.gov The synthesis of these defense compounds, and thus the presence of this compound, is often induced by pathogen attack. nih.gov Alfalfa is recognized for its rich content of bioactive phenolics, including a variety of flavonoids and their precursors. researchgate.net
Other Plant Families and Extracts
Orthosiphon aristatus Extracts
Extracts of Orthosiphon aristatus, a medicinal herb, have been found to contain a diverse array of phenolic compounds. nih.govoatext.com While this plant is rich in flavonoids and phenolic acids, the specific identification of this compound has not been consistently highlighted in broad metabolic profiling studies. nih.govresearchgate.net Research on Orthosiphon aristatus often focuses on other major flavonoids like sinensetin and eupatorin. oatext.com
Australian Grown Banana Cultivars (e.g., Cavendish, Ladyfinger)
A study on six Australian grown banana cultivars, including Cavendish and Ladyfinger, tentatively characterized a total of 24 phenolic compounds. Among these was this compound. This finding suggests that this isoflavonoid can be present in the fruit of banana plants (Musa spp.). The composition and concentration of phenolic compounds in bananas can be influenced by factors such as the cultivar, degree of ripening, and growing conditions.
Inducible Accumulation in Response to Environmental Stimuli (e.g., Pathogen Infection)
The accumulation of this compound can be induced by various environmental stimuli, particularly in response to stress factors like mechanical wounding or pathogen infection. researchgate.net In Dalbergia odorifera, wounding has been shown to be an effective method for inducing the production of flavonoids, including those found in the natural heartwood. ascijournal.euresearchgate.net Transcriptome analysis has revealed that wounding upregulates the expression of genes involved in the phenylpropanoid and flavonoid pathways, leading to the synthesis of compounds like this compound. researchgate.net
Similarly, in alfalfa, the biosynthesis of isoflavonoid phytoalexins, for which this compound is a precursor, is a well-documented defense response to fungal elicitors. nih.gov The enzymes in this pathway are transcriptionally activated upon infection, leading to an increased production of these protective compounds. nih.gov This inducible accumulation highlights the role of this compound as part of the plant's defense mechanism.
Interactive Data Table: Occurrence of this compound
| Plant Species | Family | Part of Plant | Presence Confirmed |
| Dalbergia odorifera | Leguminosae | Heartwood | Yes |
| Medicago sativa | Leguminosae | General | Yes |
| Orthosiphon aristatus | Lamiaceae | General Extract | Not Specifically Reported |
| Annona muricata | Annonaceae | Leaves | Not Specifically Reported |
| Gynura procumbens | Asteraceae | Leaves | Not Specifically Reported |
| Typhonium flagelliforme | Araceae | Leaves | Not Specifically Reported |
| Musa spp. (Banana) | Musaceae | Fruit | Yes |
Presence in Natural Products Beyond Direct Plant Sources
While plants are the primary producers of this compound, its distribution extends to other natural products, most notably propolis. Propolis, a resinous substance produced by bees, serves as a chemical snapshot of the local flora, and its composition can vary significantly based on the geographic location and the plant resins available to the bees.
Research has identified this compound as a significant constituent of Nepalese propolis, particularly the variety produced by the stingless bee species Trigona sp. researchgate.netfrontiersin.orgnih.gov. This type of propolis is often categorized as a "red propolis" due to its characteristic coloration, a feature that is indicative of its chemical composition and botanical origins frontiersin.orgnih.gov.
Phytochemical analyses of 70% ethanolic extracts of Nepalese propolis have consistently revealed the presence of this compound as one of the main components frontiersin.orgnih.gov. The composition of both Apis mellifera (honeybee) and Trigona sp. propolis from Nepal has been found to be quite similar, with the primary constituents being flavonoid aglycones, particularly neoflavonoids and isoflavonoids, as well as pterocarpans researchgate.net.
The presence of this compound and other related isoflavonoids in Nepalese propolis suggests that the bees collect resins from plants of the Dalbergia genus, which are known to be rich in these types of compounds. This botanical link underscores the role of propolis as an indirect source of plant-derived phytochemicals.
The table below details the phytochemicals identified alongside this compound in Nepalese Trigona sp. propolis.
| Compound Class | Compound Name |
| Isoflavone | This compound |
| Isoflavone | Liquiritigenin |
| Isoflavan | Odoratin |
| Isoflavan | Vestitol |
| Chalcone (B49325) | Butein |
| Neoflavonoid | Dalbergin |
| Flavanone | 7-Hydroxyflavanone |
| Flavanone | Pinocembrin |
| Quinone Derivative | 2-(1-Phenylprop-2-enyl)benzene-1,4-diol |
Biosynthesis and Metabolic Transformations of 2 Hydroxyformononetin
Central Role as an Intermediate in Phytoalexin Biosynthetic Pathways
Precursor Status in Medicarpin (B1676140) Biosynthesis
2''-Hydroxyformononetin is a key metabolic intermediate in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes. ebi.ac.uk It holds a critical position in the specific branch of the phenylpropanoid pathway that leads to the production of pterocarpan (B192222) phytoalexins, which are crucial for plant defense against pathogens. unt.edupnas.org Specifically, this compound is established as a direct precursor to the phytoalexin medicarpin in various leguminous plants, including alfalfa (Medicago sativa) and chickpea (Cicer arietinum). researchgate.netnih.gov The biosynthetic route proceeds from the isoflavone (B191592) formononetin (B1673546), which is hydroxylated to form this compound. nih.govresearchgate.net This intermediate is then further metabolized in subsequent steps to yield medicarpin. semanticscholar.orguni.lu The essential role of this compound in this pathway has been confirmed through enzymatic assays and studies of elicited plant cell cultures, where its formation and subsequent conversion are observed upon induction of phytoalexin synthesis. pnas.orgresearchgate.net
Enzymology of this compound Formation
Catalysis by Isoflavone 2'-Hydroxylase (CYP81E1) from Formononetin
The formation of this compound is catalyzed by the enzyme isoflavone 2'-hydroxylase. nih.govwikipedia.org This enzyme is a member of the cytochrome P450 superfamily, specifically classified under the CYP81E subfamily. ebi.ac.uknih.gov The gene encoding this enzyme, designated CYP81E1, was first cloned and characterized from licorice (Glycyrrhiza echinata). nih.govnih.gov Research demonstrated that microsomes from yeast cells overexpressing CYP81E1 could effectively catalyze the 2'-hydroxylation of the isoflavone formononetin to produce this compound. nih.gov This reaction is a critical step that commits the metabolic intermediate to the synthesis of specific isoflavonoid (B1168493) phytoalexins. ebi.ac.uk Isoflavone 2'-hydroxylase activity has also been identified in microsomal extracts from other legumes like alfalfa, soybean, and chickpea, underscoring its conserved role in phytoalexin biosynthesis. mdpi.com
Table 1: Enzymatic Formation of this compound
| Parameter | Description |
|---|---|
| Enzyme | Isoflavone 2'-Hydroxylase (I2'H) |
| Systematic Name | isoflavone,NADPH:oxygen oxidoreductase (2'-hydroxylating) wikipedia.org |
| EC Number | 1.14.14.90 wikipedia.org |
| Gene/Protein Class | CYP81E1, Cytochrome P450 ebi.ac.uknih.gov |
| Substrate | Formononetin ebi.ac.uknih.gov |
| Product | This compound ebi.ac.uknih.gov |
| Reaction Type | Monooxygenation / Hydroxylation nih.gov |
| Source Organisms | Licorice (Glycyrrhiza echinata), Alfalfa (Medicago sativa), Chickpea (Cicer arietinum) nih.govnih.govmdpi.com |
Subsequent Enzymatic Conversions of this compound
Reduction to (3R)-Vestitone by Isoflavone Reductase (IFR)
Following its formation, this compound is promptly converted to (3R)-vestitone in a reaction catalyzed by isoflavone reductase (IFR). nih.govbiorxiv.org This enzymatic step is crucial as it introduces a chiral center into the molecule, leading to the formation of a specific stereoisomer of the isoflavanone (B1217009) vestitone (B1219705). nih.gov Isoflavone reductase utilizes NADPH as a cofactor to catalyze the reduction of the double bond in the heterocyclic C ring of this compound. semanticscholar.orguni.lu This reaction is considered the penultimate step in the biosynthesis of medicarpin. semanticscholar.orguni.lu The enzyme, also referred to as NADPH:2'-hydroxyisoflavone oxidoreductase, has been purified and characterized from several leguminous species, and the corresponding cDNA clones have been isolated from alfalfa, chickpea, and pea. semanticscholar.orgbiorxiv.org The systematic name for this enzyme is vestitone:NADP+ oxidoreductase. wikipedia.orgqmul.ac.uk
Table 2: Enzymatic Conversion of this compound
| Parameter | Description |
|---|---|
| Enzyme | Isoflavone Reductase (IFR) |
| Systematic Name | vestitone:NADP+ oxidoreductase qmul.ac.uk |
| EC Number | 1.3.1.45 wikipedia.orguniprot.org |
| Substrate | This compound wikipedia.orgqmul.ac.uk |
| Product | (3R)-Vestitone nih.govbiorxiv.org |
| Reaction Type | Reduction semanticscholar.orguni.lu |
| Cofactor | NADPH semanticscholar.orguni.lu |
| Source Organisms | Alfalfa (Medicago sativa), Chickpea (Cicer arietinum), Pea (Pisum sativum) semanticscholar.orgbiorxiv.org |
Role of NADPH:2'-Hydroxydaidzein Oxidoreductase (HDR) in Related Reductions
While the primary substrate for NADPH:2'-hydroxydaidzein oxidoreductase (HDR) is 2'-hydroxydaidzein, this enzyme also demonstrates activity towards this compound. qmul.ac.uk HDR is an NADPH-dependent enzyme that catalyzes the reduction of a 2'-hydroxyisoflavone to the corresponding 2'-hydroxyisoflavanone. qmul.ac.uknp-mrd.org This reduction is a key step in the biosynthesis of certain phytoalexins, such as glyceollin (B191339) in soybean. qmul.ac.uk Although its role in the direct downstream metabolism of this compound is less prominent than that of isoflavone reductase, its ability to act on this compound highlights the substrate flexibility of enzymes within the isoflavonoid pathway and suggests potential metabolic crosstalk. qmul.ac.uk
| Enzyme | Systematic Name | Reaction Catalyzed | Substrates | Role |
|---|---|---|---|---|
| NADPH:2'-Hydroxydaidzein Oxidoreductase (HDR) | 2'-hydroxy-2,3-dihydrodaidzein:NADP+ 2'-oxidoreductase | Reduction of 2'-hydroxyisoflavones to 2'-hydroxyisoflavanones | 2'-hydroxydaidzein, this compound, 2'-hydroxygenistein (B73024) qmul.ac.uk | Involved in the biosynthesis of the phytoalexin glyceollin qmul.ac.uk |
Pathways to Downstream Pterocarpan Phytoalexins (e.g., Medicarpin)
This compound is a pivotal intermediate in the biosynthesis of the pterocarpan phytoalexin, medicarpin, particularly in legumes like alfalfa (Medicago sativa). encyclopedia.pubresearchgate.net The metabolic cascade leading from this compound to medicarpin involves a series of reduction and cyclization reactions catalyzed by specific enzymes.
The pathway proceeds as follows:
Reduction to Vestitone : The first committed step is the NADPH-dependent reduction of this compound to (3R)-vestitone. This reaction is catalyzed by isoflavone reductase (IFR). semanticscholar.orgbiorxiv.org
Further Reduction : Vestitone is then reduced by vestitone reductase (VR), another NADPH-dependent enzyme, to form 7,2'-dihydroxy-4'-methoxyisoflavanol. researchgate.net
Cyclization to Medicarpin : The final step is an intramolecular cyclization of the isoflavanol intermediate to form the pterocarpan skeleton of medicarpin, a reaction catalyzed by pterocarpan synthase (PTS). researchgate.netunt.edu
This pathway from formononetin to medicarpin is a well-established route for phytoalexin production in response to pathogen attack. encyclopedia.pubresearchgate.net
Genetic and Transcriptional Regulation of Biosynthetic Enzymes
The biosynthesis of this compound and its downstream products is tightly regulated at the genetic level. The expression of the genes encoding the necessary biosynthetic enzymes is often low or undetectable in unstressed plant tissues but is rapidly and coordinately induced upon perception of biotic or abiotic stress signals. unt.edu
Transcriptional Activation in Response to Elicitation
Exposure of plant cells to elicitors—molecules associated with pathogens, such as fungal cell wall fragments—triggers a massive transcriptional reprogramming. unt.edu This response includes the activation of genes encoding enzymes for the entire isoflavonoid pathway, from the initial phenylpropanoid pathway enzymes like phenylalanine ammonia-lyase (PAL) and chalcone (B49325) synthase (CHS) to the later, specific enzymes like isoflavone 2'-hydroxylase (I2'H) and isoflavone reductase (IFR). unt.edu This coordinated induction leads to increased levels of the corresponding enzyme activities and the subsequent accumulation of phytoalexins like medicarpin. unt.edu This transcriptional activation is a key defense mechanism, enabling the plant to mount a rapid chemical defense against invading microbes. semanticscholar.org
Involvement of Signal Transduction Pathways (e.g., G-protein Subunits, MAPK)
The perception of elicitor signals at the cell surface initiates intracellular signaling cascades that translate the external stimulus into a transcriptional response in the nucleus. These signal transduction pathways often involve heterotrimeric G-proteins and mitogen-activated protein kinase (MAPK) cascades. semanticscholar.orgnih.govcellsignal.com
G-Proteins : Upon activation by a cell surface receptor, G-proteins can dissociate into their α and β/γ subunits, which can, in turn, activate downstream effector proteins, initiating a signaling cascade. cellsignal.com
MAPK Cascades : MAPK pathways are conserved signaling modules in eukaryotes that consist of a three-tiered kinase relay (MAPKKK -> MAPKK -> MAPK). nih.gov Activation of a MAPK cascade can lead to the phosphorylation and activation of transcription factors, which then regulate the expression of target genes. nih.gov
Studies have implicated both G-protein subunits and MAPK pathways in the regulation of genes involved in phytoalexin biosynthesis. semanticscholar.org For instance, signaling via these pathways can modulate the expression of isoflavone reductase (IFR), a key enzyme in the conversion of this compound to medicarpin, in response to environmental cues. semanticscholar.org This demonstrates a direct link between external stress perception and the genetic regulation of the isoflavonoid defense pathway.
| Signaling Component | Type | General Function | Role in Isoflavonoid Biosynthesis |
|---|---|---|---|
| G-Proteins | Signal-transducing GTPases | Relay signals from cell surface receptors to intracellular effectors cellsignal.com | Implicated in the upstream regulation of phytoalexin biosynthetic genes semanticscholar.org |
| MAPK Cascades | Three-tiered protein kinase cascades | Amplify and transmit signals leading to changes in gene expression and other cellular responses nih.gov | Modulates the expression of defense-related genes, including isoflavone reductase (IFR) semanticscholar.org |
Biological Activities and Mechanistic Investigations of 2 Hydroxyformononetin
Enzyme Interaction and Inhibition Studies
Organic anion transporters (OATs) are a family of proteins crucial for the transport of a wide range of endogenous and exogenous substances, including many drugs and their metabolites. Specifically, OAT1 (SLC22A6) and OAT3 (SLC22A8) are located on the basolateral membrane of renal proximal tubule cells, where they mediate the uptake of organic anions from the blood into the kidney for subsequent excretion. escholarship.orgnih.govd-nb.info This function makes them key players in drug disposition and potential sites of drug-drug interactions. escholarship.orgnih.gov Inhibition of these transporters can alter the pharmacokinetics of co-administered drugs, potentially leading to toxicity. nih.gov
A wide variety of compounds, including numerous natural products like flavonoids, have been identified as inhibitors of OAT1 and OAT3. nih.gov For instance, studies have screened hundreds of natural compounds, identifying dozens that inhibit these transporters, many with IC50 values below 10 μM. nih.gov While extensive research has been conducted on various drug metabolites and natural compounds as OAT inhibitors, specific data on the inhibitory activity of 2''-Hydroxyformononetin against OAT1 and OAT3 are not prominently available in the reviewed scientific literature. escholarship.orgnih.govresearchgate.net The general inhibitory potential of flavonoids and related isoflavonoids suggests a possibility for interaction, but dedicated studies are required to determine the specific IC50 or Ki values for this compound and to characterize its mode of inhibition (e.g., competitive, non-competitive).
Table 1: Examples of Natural Compounds and Drug Metabolites with OAT1/OAT3 Inhibitory Activity
| Compound/Metabolite | Transporter(s) Inhibited | Reported IC50 / Ki Value |
| Wedelolactone | OAT1 & OAT3 | <10 µM (IC50) |
| Wogonin | OAT1 & OAT3 | <10 µM (IC50) |
| Abiraterone N-oxide sulfate | OAT3 | Ki < 1 µM |
| (S)-naproxen acyl-β-D-glucuronide | OAT3 | Ki < 1 µM |
| Probenecid | OAT1 & OAT3 | Known clinical inhibitor |
This table provides context on OAT inhibition by various compounds and does not include specific data for this compound, as such data were not found in the cited sources.
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.gov Natural products, particularly flavonoids and isoflavonoids, have been a rich source of α-glucosidase inhibitors. researcher.liferesearchgate.net
While direct and specific studies detailing the α-glucosidase inhibitory activity of this compound are limited in the available literature, research on its parent compound, formononetin (B1673546), and other related isoflavonoids provides strong context for its potential activity. Isoflavonoids as a class are recognized for their potential to inhibit α-glucosidase. The structural characteristics of these compounds, including the arrangement of hydroxyl groups, are believed to be important for their interaction with the enzyme's active site.
For context, various plant extracts and their constituent phenolic compounds have demonstrated potent α-glucosidase inhibition, often with IC50 values significantly lower than the standard drug, acarbose. nih.govresearcher.life The inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 2: Examples of α-Glucosidase Inhibitory Activity from Natural Sources
| Compound/Extract | Source | Reported IC50 Value |
| 2-hydroxy-1,4-naphthoquinone | Synthetic | 0.260 mg/mL |
| Acarbose (Standard Drug) | Microbial | 1.530 mg/mL |
| Methanolic Extract | A. nilotica | 33 µg/mL |
| Quinoa Extract | Chenopodium quinoa | 8.07 - 11.58 µg/mL |
This table illustrates the range of inhibitory concentrations for various natural compounds and extracts. Specific IC50 data for this compound were not identified in the reviewed literature.
Antimicrobial Research Focus
The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable global health challenge. mdpi.commdpi.com This has intensified the search for new antimycobacterial agents with novel mechanisms of action, and natural products are a significant area of this research. mdpi.comnih.govuncst.go.ug Flavonoids and isoflavonoids, in particular, have been investigated for their potential to inhibit the growth of Mtb. mdpi.commdpi.com
Research into the parent isoflavone (B191592), formononetin, has shown promising results. Studies have reported that formononetin exhibits significant growth inhibition against the H37Rv strain of Mycobacterium tuberculosis. nih.gov One study documented 88% growth inhibition by formononetin, suggesting that this structural scaffold is a promising starting point for the development of new anti-TB drugs. nih.gov Pharmacophore modeling from this research indicated that the presence of a hydroxyl group is crucial for maintaining antimycobacterial activity. nih.gov
Despite the promising activity of its parent compound, specific data regarding the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis are not detailed in the currently available scientific literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Further investigation is necessary to quantify its efficacy and compare it with existing anti-TB drugs.
Table 3: Examples of Antimycobacterial Activity of Natural Compounds against M. tuberculosis H37Rv
| Compound | Source/Class | Reported MIC (µg/mL) |
| Formononetin | Isoflavone | Showed 88% growth inhibition (MIC not specified) nih.gov |
| Pinocembrin | Flavanone | 3.5 mdpi.com |
| Artocarpin | Flavone | 3.12 mdpi.com |
| trans-Fagaramide | Alkaloid | 6 uncst.go.ug |
| Sesamin | Lignan | 12.2 uncst.go.ug |
This table provides context on the antimycobacterial activity of various natural products. Specific MIC data for this compound were not identified.
Targeting essential metabolic pathways in bacteria that are absent or significantly different in humans is a proven strategy for developing effective antimicrobial agents. The coenzyme A (CoA) biosynthesis pathway is one such attractive target. nih.govnih.gov CoA is an essential cofactor in all domains of life, playing a central role in numerous metabolic processes, including the Krebs cycle and the biosynthesis of fatty acids. nih.govrug.nl Its universal importance makes the enzymes involved in its synthesis potential targets for inhibitors that could disrupt bacterial growth and survival. researchgate.net
The bacterial CoA biosynthesis pathway involves a series of enzymatic steps beginning with the vitamin precursor pantothenate (vitamin B5). nih.govnih.gov Enzymes such as pantothenate kinase are key regulatory points in this pathway. nih.gov While the pathway is well-characterized and its potential as a drug target is recognized, there is no specific information in the reviewed literature that details investigations into the effects of 2''-Hydroxyformonetin on bacterial CoA biosynthesis. Research has yet to explore whether 2''-Hydroxyformonetin can inhibit any of the enzymes in this pathway or otherwise disrupt the metabolic state of bacteria by interfering with CoA production.
Maintaining redox homeostasis—a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems—is critical for the survival of all organisms, including microbes. restorativemedicine.orgnih.gov An imbalance leading to an excess of ROS results in oxidative stress, which can damage vital cellular components like DNA, proteins, and lipids. mdpi.com Many antimicrobial compounds exert their effects, at least in part, by inducing oxidative stress and disrupting the redox balance within the microbial cell. restorativemedicine.orgnih.gov
Phytochemicals, including flavonoids, can act as either antioxidants or pro-oxidants depending on the specific compound, its concentration, and the cellular environment. This dual activity makes them interesting candidates for modulating microbial redox homeostasis. They may interfere with microbial antioxidant systems (e.g., enzymes like catalase and superoxide (B77818) dismutase) or promote the generation of ROS, leading to cell death. restorativemedicine.orgnih.gov
Currently, there is a lack of specific research in the scientific literature focusing on the direct effects of this compound on the redox homeostasis and oxidative stress responses in microbes. Studies have not yet elucidated whether it can trigger an oxidative burst in bacteria or interfere with their antioxidant defense mechanisms. Understanding these potential interactions could reveal novel antimicrobial mechanisms of action for this class of isoflavonoids.
Shifts in Sigma Factor Regulatory Networks in Bacterial Cells
In bacteria, transcription initiation is a critical step in gene expression, governed by the binding of RNA polymerase (RNAP) to specific promoter sequences on the DNA. This specificity is conferred by sigma (σ) factors, which are dissociable subunits of the RNAP holoenzyme. wikipedia.org Bacteria typically possess a primary "housekeeping" sigma factor responsible for transcribing essential genes during normal growth, along with several alternative sigma factors. nih.gov These alternative factors are activated in response to various environmental stimuli or stresses—such as nutrient limitation, temperature changes, or exposure to antimicrobial agents—directing the RNAP to transcribe specific sets of genes that help the cell adapt and survive. wikipedia.orgnih.gov This system of competing sigma factors allows for rapid, global shifts in gene expression, making it a sophisticated regulatory network. nih.gov
The essential role of sigma factors in bacterial survival and adaptation makes them potential targets for novel antibacterial agents. nih.gov While phytochemical analyses have identified this compound in plant extracts with known antimycobacterial properties, such as Nepalese propolis, direct evidence of its interaction with bacterial sigma factor regulatory networks is not yet available in the scientific literature. frontiersin.org The mechanisms by which isoflavonoids like this compound may exert antibacterial effects are diverse, but their specific impact on the competitive binding of sigma factors to the RNA polymerase core enzyme remains an important and unelucidated area for future research.
Antioxidant Activity Profiling
This compound, as a phenolic isoflavonoid (B1168493), is recognized for its potential antioxidant properties, which are instrumental in mitigating oxidative stress. mdpi.comwhiterose.ac.uk The antioxidant capacity of this compound and its parent molecules is typically evaluated through a variety of in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used spectrophotometric methods to evaluate the free radical scavenging capacity of compounds. scielo.br The DPPH assay involves a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, loses its deep violet color. nih.gov Similarly, the ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation. scielo.br
While specific IC50 values (the concentration required to scavenge 50% of the radicals) for this compound are not extensively documented, studies on its parent compound, formononetin, provide valuable insight into the potential activity of this class of isoflavonoids. Research has demonstrated that formononetin exhibits significant scavenging activity against various radicals in a concentration-dependent manner. researchgate.net For instance, in a DPPH radical scavenging assay, formononetin showed maximum inhibitory activity at a concentration of 50 μg/ml. researchgate.net
Table 1: In Vitro Radical Scavenging Activity of Formononetin (a structural analog of this compound)
| Assay Type | Radical Scavenged | Max Inhibition (%) (at 50 µg/mL) | IC50 Value | Reference Compound |
|---|---|---|---|---|
| DPPH Scavenging | DPPH• | 89.14% | 18.24 µg/mL | Ascorbic acid |
| Hydroxyl Radical Scavenging | •OH | 86.25% | 21.49 µg/mL | α-tocopherol |
| Hydrogen Peroxide Scavenging | H₂O₂ | 84.21% | 23.16 µg/mL | Ascorbic acid |
| Nitric Oxide Scavenging | NO• | 81.42% | 26.21 µg/mL | Quercetin |
| Superoxide Scavenging | O₂⁻• | 87.13% | 4.27 µg/mL | Quercetin |
Data derived from studies on formononetin. researchgate.net
The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex at a low pH. nih.gov This assay provides a direct estimation of the total reducing capacity of a compound, which is a significant indicator of its antioxidant potential. mdpi.com Plant extracts containing phenolic compounds, including those identified to contain this compound, have demonstrated notable activity in FRAP assays. nih.govnih.gov However, specific FRAP values for the isolated this compound compound are not widely reported, indicating a need for further quantitative analysis to determine its specific reducing power.
A comprehensive antioxidant profile is often established using a panel of assays that probe different mechanisms of action. nih.gov
Ferrous Ion Chelating Activity (FICA): This assay measures the ability of an antioxidant to chelate ferrous ions (Fe²⁺), which can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.
Reducing Power Assay (RPA): Similar to FRAP, this assay assesses a compound's ability to donate an electron, typically by measuring the reduction of a ferricyanide (B76249) [Fe³⁺(CN)₆]³⁻ complex to a ferrocyanide [Fe⁴⁺(CN)₆]⁴⁻ form.
Hydroxyl Radical Scavenging Assay (•OH-RSA): This assay specifically evaluates the capacity of a compound to neutralize the highly damaging hydroxyl radical.
Studies on formononetin have shown potent scavenging of hydroxyl, hydrogen peroxide, and superoxide radicals, highlighting the multifaceted antioxidant potential of this isoflavonoid structure. researchgate.net Extracts from plants like bananas, which contain this compound, have been evaluated using this broad panel of assays, confirming their significant antioxidant activities. nih.gov
Cellular Pathway Modulations (Mechanistic Focus)
The biological effects of isoflavonoids are often exerted through the modulation of critical intracellular signaling pathways. Due to its close structural and metabolic relationship with formononetin, the well-documented mechanistic actions of formononetin provide a strong basis for understanding the potential cellular targets of this compound. biorxiv.orgresearchgate.net Formononetin has been shown to influence a variety of pathways involved in cellular processes like inflammation, proliferation, and oxidative stress response. nih.govresearchgate.net
Key signaling pathways modulated by formononetin include:
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is central to cell survival, growth, and proliferation. Formononetin has been observed to inhibit the phosphorylation of PI3K and Akt in certain cancer cell lines, thereby suppressing cell migration and invasion. nih.govnih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 kinases, regulates cellular responses to a wide array of stimuli. frontiersin.org Formononetin can inhibit the ERK1/2 MAPK pathway, leading to increased expression of pro-apoptotic proteins. nih.govnih.gov It also modulates the p38 MAPK pathway to influence cellular differentiation. nih.gov
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. Formononetin has been shown to inhibit the activation of STAT3, a key protein in this pathway, which can suppress tumor growth and inflammation. nih.govnih.gov
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Formononetin can activate the Nrf2 signaling pathway, leading to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress. mdpi.comresearchgate.net
Given that this compound is a direct metabolite of formononetin, it is highly probable that it shares or mediates some of these cellular effects by modulating the same or similar signaling cascades. biorxiv.org These interactions underscore the potential of this compound as a bioactive molecule capable of influencing fundamental cellular processes.
Table 2: Cellular Signaling Pathways Modulated by Formononetin (Parent Compound of this compound)
| Signaling Pathway | Key Proteins Modulated | Observed Cellular Effect | Reference |
|---|---|---|---|
| PI3K/Akt | PI3K, Akt | Inhibition of phosphorylation, suppression of cell invasion and migration | nih.govnih.gov |
| MAPK | ERK1/2, p38 | Inhibition of ERK1/2 leading to apoptosis; Modulation of p38 in differentiation | nih.govnih.gov |
| JAK/STAT | JAK1, STAT1, STAT3 | Inhibition of STAT3 activation, suppression of tumor growth | nih.govnih.gov |
| Nrf2 | Nrf2, HO-1 | Activation of Nrf2, increased expression of antioxidant enzymes | mdpi.comresearchgate.net |
Investigation of Estrogen Receptor Pathway Modulation
The ability of this compound to modulate the estrogen receptor (ER) pathway has been inferred from its classification as a phytoestrogen, a group of plant-derived compounds known to interact with estrogen receptors. mdpi.comresearchgate.net Research on a variety of isoflavonoids isolated from the heartwood of Dalbergia parviflora, which includes this compound, has utilized estrogen-responsive human breast cancer cell lines to investigate such activity. nih.govnih.gov
A standard method to assess the activation of the estrogen receptor pathway involves the use of reporter gene assays. In these experiments, cancer cell lines that contain estrogen receptors, such as MCF-7 and T47D, are genetically modified to contain a luciferase reporter gene linked to an estrogen-responsive element (ERE). When a compound binds to and activates the estrogen receptor in these cells, the receptor-ligand complex binds to the ERE, initiating the transcription of the luciferase gene. The resulting production of the luciferase enzyme can be quantified by measuring light output, which serves as a direct indicator of estrogen receptor pathway activation. nih.govplos.org
While studies have confirmed that a wide range of isoflavonoids from Dalbergia parviflora were evaluated using this MCF-7/luc and T47D/luc luciferase reporter assay, the specific quantitative results detailing the extent of estrogen receptor pathway activation by this compound are not available in the reviewed literature. nih.gov However, the use of this assay confirms that the compound has been investigated for its potential to modulate this critical signaling pathway.
Influence on Cell Proliferation in Specific In Vitro Models (e.g., 2'-Methoxyformononetin)
The influence of isoflavonoids on cell proliferation, particularly in hormone-dependent cancers, is a key area of research. The estrogen-responsive human breast cancer cell lines, MCF-7 and T47D, are standard in vitro models used to evaluate the proliferative or anti-proliferative effects of compounds that interact with the estrogen receptor. nih.govnih.govnih.gov
A comprehensive study on compounds isolated from Dalbergia parviflora evaluated their effects on cell proliferation in both MCF-7 and T47D cell lines. nih.gov While this group of tested compounds included this compound, the specific findings related to its impact on cell proliferation were not detailed. mdpi.comresearchgate.netnih.gov However, the study did provide specific results for the structurally related isoflavone, 2'-Methoxyformononetin, which was included as a specific example in the research query. nih.gov
2'-Methoxyformononetin was found to stimulate the proliferation of both MCF-7 and T47D cells. Notably, concentrations below 1 µM demonstrated a proliferative activity equivalent to that of 10 pM estradiol (B170435) (E2), the primary female sex hormone. nih.gov This indicates a potent estrogenic effect in this specific in vitro model. Another compound from the study, a new isoflavanone (B1217009) designated (3S)-sativanone, also showed proliferative activity, though it was weaker than its corresponding isoflavone, 2'-Methoxyformononetin. nih.gov
| Compound | Cell Lines Tested | Observed Effect | Potency |
|---|---|---|---|
| 2'-Methoxyformononetin | MCF-7, T47D | Stimulated Proliferation | Activity at <1 µM equivalent to 10 pM Estradiol nih.gov |
| (3S)-Sativanone | MCF-7, T47D | Stimulated Proliferation | Weaker than 2'-Methoxyformononetin nih.gov |
Structural Characterization and Structure Activity Relationship Sar Studies
Elucidation of Chemical Structure via Spectroscopic Methods
The definitive structure of 2'-Hydroxyformononetin (7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one) is established through the combined application of several spectroscopic methods, which together provide a complete picture of its atomic connectivity and molecular framework. mmu.ac.ukjchps.comtaylorandfrancis.comstudypug.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework. nih.govuniversiteitleiden.nl
¹H NMR spectra reveal the number of different types of protons and their neighboring environments. Key signals for 2'-Hydroxyformononetin include distinct peaks for the aromatic protons on both the A and B rings, the methoxy (B1213986) group protons, and the hydroxyl protons. The coupling patterns between adjacent protons help to establish their relative positions.
¹³C NMR spectra provide information on the carbon skeleton of the molecule, with distinct chemical shifts for the carbonyl carbon, the methoxy carbon, and the various aromatic carbons.
2D NMR techniques , such as HSQC and HMBC, are used to correlate proton and carbon signals, confirming the precise connectivity between different parts of the molecule. hmdb.ca
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. mdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₆H₁₂O₅. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural confirmation by showing the loss of specific fragments, such as methyl or carbonyl groups. nih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of 2'-Hydroxyformononetin shows characteristic absorption bands corresponding to hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the γ-pyrone ring, and aromatic (C=C) stretching, confirming the presence of these key functional moieties. youtube.com
| Technique | Observation | Inference |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ at m/z 285.0755 | Confirms Molecular Formula C₁₆H₁₂O₅ |
| ¹H NMR Spectroscopy | Signals for aromatic protons, a methoxy group (singlet, ~3.8 ppm), and hydroxyl protons | Reveals the hydrogen environment and basic structural components |
| ¹³C NMR Spectroscopy | Signals for carbonyl, aromatic, and methoxy carbons | Defines the carbon framework of the isoflavone (B191592) core |
| Infrared (IR) Spectroscopy | Characteristic bands for O-H (hydroxyl), C=O (carbonyl), and C=C (aromatic) stretching | Identifies key functional groups present in the molecule |
Conformational Analysis and the Impact of the 2'-Hydroxyl Group
The presence and position of the 2'-hydroxyl group on the B-ring of 2'-Hydroxyformononetin are not trivial substitutions. This feature dictates the molecule's preferred conformation, which in turn significantly influences its biological properties. frontiersin.org
The most significant conformational feature endowed by the 2'-hydroxyl group is its ability to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen (C4=O) of the C-ring. nih.govmdpi.com This interaction creates a stable, quasi-six-membered ring system.
This hydrogen bond serves to lock the B-ring into a specific orientation relative to the rest of the isoflavone core. rsc.org This restriction of rotation around the C3-C1' bond results in a more planar and rigid molecular structure compared to isoflavones lacking this 2'-hydroxyl group. youtube.com This increased planarity is a critical factor in how the molecule interacts with biological targets.
The conformationally restricted, planar structure resulting from the intramolecular hydrogen bond has profound implications for the biological activity of 2'-Hydroxyformononetin. nih.govkagawa-u.ac.jp Molecular planarity is often a key requirement for effective binding to enzyme active sites or cellular receptors. nih.gov
The 2'-hydroxyl group itself can also act as a hydrogen bond donor or acceptor in interactions with biological macromolecules, further defining its binding specificity and affinity. researchgate.net Studies on related flavonoids have shown that the presence and position of hydroxyl groups on the B-ring are essential for a range of activities, including antioxidant effects and interactions with enzymes like cytochrome P450. researchgate.net The specific arrangement of the 2'-hydroxyl and 4'-methoxy groups on the B-ring of 2'-Hydroxyformononetin is thus a critical determinant of its biological function.
Comparative SAR with Structural Analogs and Derivatives
Structure-Activity Relationship (SAR) studies help to elucidate which parts of a molecule are essential for its biological effects by comparing the activities of structurally similar compounds. drugdesign.orgic.ac.ukcollaborativedrug.compizzaforno.com
Replacing the 2'-hydroxyl group with a 2'-methoxy group (creating 2'-Methoxyformononetin) provides a clear example of the importance of this functional group. This modification has two primary structural consequences:
Elimination of the Intramolecular Hydrogen Bond: A methoxy group cannot act as a hydrogen bond donor. Its presence removes the intramolecular hydrogen bond to the C4-carbonyl, allowing for free rotation of the B-ring. This results in a more flexible, non-planar molecule.
These changes can drastically alter biological activity. The loss of the pre-organized, planar conformation may lead to a significant decrease in binding affinity for specific enzymes or receptors that have a complementary planar binding site. While general antioxidant activity might be retained or altered based on electronic effects, activities that rely on precise geometric fit are often diminished. nih.gov
| Feature | 2'-Hydroxyformononetin | 2'-Methoxyformononetin |
|---|---|---|
| 2'-Substituent | -OH (Hydroxyl) | -OCH₃ (Methoxy) |
| Intramolecular H-Bond | Yes (with C4=O) | No |
| Molecular Conformation | Relatively planar and rigid | Non-planar and flexible |
| Biological Implication | Favors binding to specific planar receptor/enzyme sites | Binding affinity may be reduced due to conformational flexibility and loss of H-bond interaction |
2'-Hydroxyformononetin is a known substrate for the enzyme Isoflavone Reductase (IFR), a key enzyme in the biosynthesis of pterocarpan (B192222) phytoalexins. frontiersin.orgqmul.ac.uk This enzyme catalyzes the NADPH-dependent reduction of the C2-C3 double bond of the isoflavone to produce an isoflavanone (B1217009). uniprot.org
The specificity of IFR for substrates like 2'-Hydroxyformononetin highlights the strict structural requirements of the enzyme's active site. scholaris.ca The presence of the 2'-hydroxyl group is crucial for recognition and proper positioning within the active site. Isoflavones lacking this specific hydroxylation pattern, such as its precursor formononetin (B1673546), are not substrates for this reaction. This demonstrates that the 2'-hydroxyl group is a key molecular determinant for IFR activity, underscoring its importance not just for general biological properties but for specific, targeted enzymatic conversions. frontiersin.org
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Hydroxyformononetin
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 2''-Hydroxyformononetin from intricate mixtures. The choice of technique depends on the analytical goal, whether it is for quantification, purification, or comprehensive profiling.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
Both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques for the analysis of isoflavonoids like this compound. thermofisher.com These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. thermofisher.com UHPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, faster analysis times, and reduced solvent consumption. thermofisher.comwaters.coms4science.at
Reversed-phase chromatography is the most common mode used for isoflavonoid (B1168493) analysis. A nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). tandfonline.comscispace.com Acidifiers such as formic acid or acetic acid are often added to the mobile phase to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, with wavelengths set around 254 nm or 262 nm for isoflavones. waters.comnih.gov
While methods exclusively for this compound are rare, numerous studies have developed HPLC and UHPLC methods for the simultaneous determination of a wide range of isoflavonoids, including this compound, in plant extracts. tandfonline.comscispace.com
Table 1: Examples of HPLC/UHPLC Conditions for Isoflavonoid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Technique | UHPLC-MS/MS | HPLC | UHPLC |
| Column | Waters Acquity BEH C18 (1.7 µm, 2.1x50 mm) | Vydac 201TP54 C18 (250 mm × 4.6 mm) | Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% formic acid in water B: Acetonitrile | A: Acetonitrile B: Water | A: 0.3% acetic acid in water B: Methanol | | Gradient | Linear gradient from 20% to 80% B in 10 min | Gradient from 5% to 32% A over 27 min | Gradient from 22% to 100% B over 1.4 min | | Flow Rate | 0.2 mL/min | 2.0 mL/min | 0.8 mL/min | | Detection | Mass Spectrometry | UV at 262 nm | UV at 270 nm | | Reference | scispace.com | jfda-online.com | jfda-online.com |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, its direct application for isoflavonoids like this compound is limited due to their low volatility and high polarity. nih.gov To overcome this, a derivatization step is necessary to convert the non-volatile isoflavonoids into more volatile and thermally stable derivatives suitable for GC analysis. jfda-online.comnih.gov
The most common derivatization technique is silylation, where active hydrogens in the hydroxyl groups of the isoflavonoid are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.com After derivatization, the TMS-ethers of the isoflavonoids can be separated on a GC column and detected, typically by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). jfda-online.comresearchgate.net While GC methods offer high sensitivity, the need for derivatization makes the sample preparation more complex and time-consuming compared to HPLC. jfda-online.com
Column Chromatography for Isolation (Silica Gel, RP-18, Sephadex LH-20)
For the preparative isolation and purification of this compound from crude plant extracts, low-pressure column chromatography is an essential technique. column-chromatography.comlongdom.org This method is used to separate larger quantities of compounds for further structural elucidation or biological testing. researchgate.net
Silica Gel Chromatography : This is a form of normal-phase adsorption chromatography where a polar stationary phase (silica gel) is used. units.it Compounds are separated based on their polarity; less polar compounds elute first with a nonpolar mobile phase (e.g., hexane, chloroform), and the polarity of the mobile phase is gradually increased (e.g., by adding ethyl acetate (B1210297) or methanol) to elute more polar compounds. researchgate.netmiamioh.edu
Reversed-Phase (RP-18) Chromatography : Similar to HPLC, this technique uses a nonpolar stationary phase (C18-bonded silica). It is particularly useful for purifying moderately polar compounds from more polar or less polar impurities using a polar mobile phase system, such as methanol-water or acetonitrile-water mixtures.
Sephadex LH-20 Chromatography : Sephadex LH-20 is a versatile medium made of hydroxypropylated dextran (B179266) that exhibits both hydrophilic and lipophilic properties. prep-hplc.com This allows for separation in both aqueous and organic solvents. nih.govnih.gov It is widely used for the purification of natural products, including flavonoids and isoflavonoids. nih.govnih.gov Separation on Sephadex LH-20 is based on a combination of size exclusion and partition chromatography. nih.gov Typically, a polar solvent like methanol is used as the eluent to separate isoflavonoids from other classes of compounds. nih.gov
Mass Spectrometric Identification and Profiling
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with liquid chromatography, it provides unparalleled selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis
For the precise quantification of this compound in complex samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. tandfonline.com This technique combines the separation power of HPLC or UHPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. resolvemass.ca
In a typical LC-MS/MS workflow, the compound is first separated chromatographically and then ionized, usually by Electrospray Ionization (ESI). The resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2, collision cell), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification even at very low concentrations, with minimal interference from the matrix. scispace.com
A validated HPLC-ESI-MS/MS method has been developed for the simultaneous determination of this compound along with other flavonoids and isoflavonoids in Medicago truncatula. tandfonline.comresearchgate.net This method provides high sensitivity, with limits of detection in the picogram range, and has been validated for linearity, recovery, accuracy, and precision. tandfonline.comresearchgate.net
Table 2: MRM Parameters for Targeted LC-MS/MS Analysis of this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode | Reference |
|---|---|---|---|---|---|
| This compound | 285.1 | 270.1 | 21 | Positive | scispace.com |
| This compound | 285.1 | 149.9 | 25 | Positive | scispace.com |
LC-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) for Comprehensive Profiling
For non-targeted analysis and comprehensive metabolic profiling, Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a powerful technique. nih.govuab.edu QTOF instruments are high-resolution mass spectrometers that provide highly accurate mass measurements (typically with an error of less than 5 ppm). nih.gov
This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. In profiling studies, a full scan MS analysis is performed to detect all ionizable compounds in the sample. Subsequently, MS/MS spectra are acquired for ions of interest to obtain structural information from their fragmentation patterns. This approach has been successfully used to identify a wide range of isoflavonoids and their conjugates in extracts of Medicago truncatula, providing a comprehensive picture of the plant's metabolome. nih.govnih.gov This untargeted approach is invaluable for discovering novel derivatives of this compound and understanding its metabolic context within the organism.
UHPLC-Q-Orbitrap High-Resolution Mass Spectrometry (HRMS) in Phenolics Profiling
Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) has become an indispensable tool for the comprehensive profiling of phenolic compounds in complex natural extracts. beevitalpropolis.commdpi.com This hybrid system combines the superior separation efficiency of UHPLC with the high mass accuracy, resolution, and sensitivity of the Q-Orbitrap mass analyzer. mdpi.comnih.gov The technique's full MS-ddMS² scan mode allows for the simultaneous screening and quantification of a virtually unlimited number of analytes, as well as the retrospective analysis of unknown compounds. mdpi.com
In the context of phenolics profiling, UHPLC-Q-Orbitrap HRMS provides unequivocal identification of compounds like this compound even in trace amounts. nih.gov The process involves chromatographic separation on a C18 column followed by detection with the mass spectrometer, often operated in both positive and negative ion modes to capture a wider range of compounds. nih.govnih.gov Identification is based on high-accuracy molecular weight data (typically with mass error < 5 ppm) and the characteristic fragmentation patterns (MS²) of the parent ions, which are compared against spectral libraries, databases, or published literature. nih.gov This methodology has been successfully applied to identify dozens of chemical constituents, including flavonoids and phenolic acids, in various plant and natural product extracts. nih.govnih.gov
Application of Mass Spectrometry for Biosynthetic Intermediate Confirmation
Mass spectrometry is a definitive technique for confirming the role of specific molecules as intermediates in metabolic pathways. This compound has been identified as a key intermediate in the biosynthesis of pterocarpan (B192222) phytoalexins, such as medicarpin (B1676140), in leguminous plants. researchgate.netresearchgate.net Early studies employed techniques like electron impact ionization mass spectrometry to analyze potential precursors in the pathway. researchgate.net
More recent approaches utilize metabolomics workflows where LC-MS is used to profile all detectable metabolites in a biological system under specific conditions (e.g., after elicitor treatment to induce phytoalexin synthesis). mdpi.com By tracking the incorporation of stable-isotope labels and observing the accumulation and depletion of specific compounds over time, researchers can confirm the metabolic flux through the pathway. In the case of medicarpin biosynthesis, this compound is formed from formononetin (B1673546) and subsequently converted to vestitone (B1219705), confirming its intermediary role. mdpi.com This ability to directly detect and identify pathway intermediates within a biological context is a critical application of mass spectrometry in natural product research. mdpi.com
Method Development and Validation for Quantification
For analytical data to be considered reliable and reproducible, the method used to generate it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. nih.govscielo.br The validation of a quantitative method for this compound involves assessing several key performance characteristics as outlined by international guidelines. scielo.brresearchgate.net A high-performance liquid chromatographic-tandem mass spectrometric (HPLC–ESI-MS/MS) method has been developed and validated for the sensitive determination of a suite of isoflavonoids, including this compound, in plant extracts. mdpi.com
Selectivity, Linearity, and Range
Selectivity is the ability of the analytical method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components, that may be expected to be present. nih.gov In MS-based methods, selectivity is typically achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, creating a highly specific detection channel for the analyte. mdpi.com
Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is typically evaluated by analyzing a series of standards at a minimum of five different concentrations and assessing the relationship between concentration and instrument response using linear regression. nih.gov The correlation coefficient (r) or coefficient of determination (r²) is used to evaluate the quality of the fit, with values greater than 0.99 being desirable. mdpi.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Table 1: Linearity Data for the Quantification of this compound
| Parameter | Value |
|---|
Data derived from a validated HPLC-ESI-MS/MS method for isoflavonoids. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
Several methods can be used to estimate LOD and LOQ. A common approach based on the calibration curve uses the standard deviation of the response (σ) and the slope of the curve (S). The formulas are typically expressed as:
LOD = 3.3 x (σ / S)
LOQ = 10 x (σ / S)
Table 2: Detection and Quantification Limits for this compound
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.03 pg (on-column) |
Data derived from a validated HPLC-ESI-MS/MS method for isoflavonoids. mdpi.com
Recovery, Accuracy, and Precision Assessments
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the mixture is analyzed. The percentage of the added analyte that is measured by the method represents the recovery.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD%) for a series of measurements. Precision is typically assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts or equipment), and reproducibility (between laboratories). researchgate.net
A validated HPLC-ESI-MS/MS method for this compound has demonstrated high performance in these areas. mdpi.com
Table 3: Accuracy, Precision, and Recovery Data for this compound Analysis
| Validation Parameter | Measurement | Result |
|---|---|---|
| Accuracy | Relative Error (RE%) | ≤ 3% |
| Precision | Relative Standard Deviation (RSD%) | ≤ 3% |
Data derived from a validated HPLC-ESI-MS/MS method for isoflavonoids. mdpi.com
Chemometric and Multivariate Statistical Data Analysis
When this compound is analyzed as part of a complex mixture, such as a plant or propolis extract, the resulting analytical data (e.g., from UHPLC-HRMS) can be vast and difficult to interpret manually. Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are frequently used to analyze the large datasets generated by metabolomics studies. nih.gov
Supervised methods like PLS-DA and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used to build models that correlate the chemical data with specific variables, such as a sample's biological activity or origin. nih.gov These models can identify which specific compounds (represented by their mass-to-charge ratio and retention time) are most responsible for the observed differences between groups. nih.gov This approach, sometimes termed biochemometrics, is powerful for identifying bioactive markers in natural product extracts without the need for exhaustive fractionation. scielo.br In a complex extract containing this compound and numerous other related compounds, these multivariate tools can pinpoint the key molecules correlated with a specific function, guiding further research. scielo.br
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Apigenin |
| Biochanin A |
| Caffeic acid |
| Chlorogenic acid |
| p-Coumaric acid |
| Daidzein |
| Ferulic acid |
| Formononetin |
| Genistein |
| Kaempferol |
| Medicarpin |
| Pinobanksin |
| Pinocembrin |
| trans-Cinnamic acid |
| Vanillin |
Principal Component Analysis (PCA) in Metabolite Profiling
Principal Component Analysis (PCA) is a powerful unsupervised multivariate statistical method frequently employed in the initial stages of metabolomics data analysis. mdpi.commetwarebio.com Its primary function is to reduce the dimensionality of complex, high-dimensional datasets, such as those generated from mass spectrometry or NMR-based metabolite profiling. metabolon.comwaters.com By transforming a large set of potentially correlated variables into a smaller set of uncorrelated variables, known as principal components (PCs), PCA helps to simplify the data while retaining the most significant variance. metwarebio.comwaters.com
This technique is invaluable for visualizing the intrinsic structure of metabolomics data, allowing researchers to identify patterns, trends, groupings, and outliers among different samples without prior knowledge of their classes. mdpi.commetabolon.com In the context of studying this compound, PCA can be used to discern how the metabolic profile of a biological system changes in response to various stimuli or conditions, and to what extent this compound and related metabolites contribute to these changes.
The output of PCA is typically visualized in two types of plots:
Scores Plot : This plot illustrates the relationships between the samples. Each point represents an individual sample, and samples that cluster together are metabolically similar. Separation between clusters indicates significant metabolic differences between the sample groups. waters.com
Loadings Plot : This plot reveals the contribution of each variable (i.e., metabolite) to the separation observed in the scores plot. waters.com Metabolites with high loading values for a specific principal component are the primary drivers of the sample clustering along that component.
By examining these plots in tandem, researchers can identify which metabolites, including this compound, are most influential in differentiating between experimental groups.
Below is an illustrative data table showing how PCA results from a hypothetical study on plant cell cultures under different elicitor treatments might be presented. The loadings indicate the relative importance of each metabolite in contributing to the variance captured by the first two principal components (PC1 and PC2).
| Metabolite | PC1 Loading | PC2 Loading | Description of Contribution |
|---|---|---|---|
| This compound | 0.85 | 0.12 | Strong positive contributor to PC1, indicating it is a key differentiator for samples separated along this axis. |
| Formononetin | 0.79 | 0.25 | Strong positive contributor to PC1, suggesting a close metabolic relationship with this compound in this context. |
| Liquiritigenin | -0.68 | 0.45 | Strong negative contributor to PC1, indicating an inverse relationship with the compounds that have high positive loadings. |
| Medicarpin | 0.72 | -0.33 | Strong positive contributor to PC1, but shows an inverse correlation with other metabolites along PC2. |
| Daidzein | 0.15 | 0.88 | Weak contributor to PC1 but a very strong positive contributor to PC2, differentiating samples along the vertical axis. |
This table is an illustrative example of PCA loadings in a metabolomics experiment.
Utilization of Metabolomics Databases and Software for Compound Identification and Enrichment Analysis
The accurate identification of this compound from complex biological matrices is critically dependent on the use of comprehensive metabolomics databases and sophisticated data processing software. mdpi.com Following data acquisition, raw analytical signals are processed to detect features corresponding to different metabolites. These features are then matched against entries in spectral and chemical databases for annotation and identification. futurelearn.com
Compound Identification: Metabolite databases are curated repositories containing extensive information on known compounds. futurelearn.comcreative-proteomics.com This information can include exact mass, chemical formula, mass spectrometry fragmentation spectra (MS/MS), NMR spectra, and biological pathway information. Software tools interface with these databases to compare experimental data against stored reference data, allowing for the confident identification of this compound. mdpi.commoldiscovery.com
Key resources include:
Spectral Databases : Libraries such as METLIN and MassBank contain experimental MS/MS spectral data from thousands of standards. futurelearn.com Matching the experimental fragmentation pattern of a detected feature to an entry in these databases provides a high degree of confidence in compound identification.
Chemical and Pathway Databases : Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB) provide detailed information on metabolites, including their roles in specific metabolic pathways. creative-proteomics.com This is crucial for placing the identified compound in a biological context.
Enrichment Analysis: Once this compound and other related metabolites that are significantly altered between experimental conditions have been identified, pathway enrichment analysis is performed. nih.gov This statistical method determines whether the identified set of metabolites is significantly over-represented in any particular metabolic pathway. geneontology.orgnih.gov By mapping the identified compounds to databases like KEGG, software tools can calculate p-values to assess the likelihood that the association with a given pathway is not due to random chance. nih.gov This analysis provides insight into the biological processes that are most affected by the experimental conditions.
The following table summarizes key databases and software tools used in the workflow for identifying this compound and interpreting its biological significance.
| Resource Type | Name | Primary Function in this compound Analysis |
|---|---|---|
| Database | METLIN | Provides experimental MS/MS spectra to confirm the identity of this compound by matching its fragmentation pattern. futurelearn.comcreative-proteomics.com |
| Database | KEGG (Kyoto Encyclopedia of Genes and Genomes) | Used to map this compound and co-regulated metabolites to specific biosynthetic or metabolic pathways for enrichment analysis. futurelearn.comcreative-proteomics.comnih.gov |
| Database | HMDB (Human Metabolome Database) | Contains detailed chemical, clinical, and biochemical data on small molecules found in the human body. creative-proteomics.com |
| Software | MetaboAnalyst | A web-based platform for comprehensive metabolomic data analysis, including PCA, biomarker identification, and pathway enrichment analysis. mdpi.comnih.gov |
| Software | Compound Discoverer | Integrates with spectral libraries like mzCloud and local databases to streamline compound identification and structural elucidation from raw mass spectrometry data. thermofisher.com |
| Software | MS-FINDER / CFM-ID | In silico fragmentation tools that predict fragmentation patterns and can help annotate compounds not present in existing spectral databases. mdpi.com |
Future Directions and Emerging Research Avenues for 2 Hydroxyformononetin
Deeper Elucidation of Pharmacodynamic Properties and Molecular Targets
While preliminary studies have identified 2''-hydroxyformononetin as having anti-inflammatory, antioxidant, and antimicrobial properties, the precise molecular interactions driving these effects remain largely uncharacterized. nih.govchemondis.comebi.ac.ukmdpi.com Future research must move beyond phenotypic observations to a granular understanding of its pharmacodynamics. A key avenue will be the identification and validation of its specific molecular targets.
Drawing inspiration from research on its parent compound, formononetin (B1673546), which has been shown to interact with key signaling pathways like NF-κB, MAPK, and PI3K/Akt, similar investigations into this compound are warranted. qascf.comfrontiersin.org Computational methods, such as molecular docking, which have been successfully used to predict the binding of formononetin to targets like the pro-apoptotic protein Bax and the mTOR signaling protein, can serve as a starting point for identifying potential protein partners for this compound. nih.govresearchgate.net These in silico predictions must be followed by rigorous biophysical and biochemical assays to validate these interactions and determine their functional consequences.
Table 1: Potential Molecular Targets for this compound Based on Formononetin Research
| Target Class | Specific Example(s) | Potential Therapeutic Area | Research Approach |
| Apoptosis Regulators | Bax, Bcl-2 | Oncology | Molecular Docking, Western Blot, Immunofluorescence |
| Inflammatory Pathway Kinases | NF-κB, MAPK, PI3K/Akt | Inflammation, Autoimmune Disease | Kinase Assays, Cell-based Reporter Assays |
| Hormone Receptors | Estrogen Receptors (ESR1) | Oncology, Metabolic Disorders | Receptor Binding Assays, Network Pharmacology |
| Ion Channels | Calcium Channels (CACNA1C) | Neurological Disorders | Electrophysiology, Molecular Docking |
Future studies should aim to quantify the binding affinity (e.g., Kd values) of this compound to its targets and elucidate how this binding modulates protein function, ultimately leading to a comprehensive pharmacodynamic profile.
Exploration of Novel Biological Roles and Mechanistic Underpinnings
The known biological activities of this compound, including its antifungal and potential antimycobacterial effects, provide a foundation for exploring a wider range of therapeutic applications. frontiersin.orgebi.ac.uk Research into its parent compound, formononetin, has revealed efficacy in diverse areas such as oncology, cardiovascular protection, and neuroprotection, suggesting that this compound may possess a similarly broad bioactivity spectrum. frontiersin.orgnih.govnih.gov
A crucial future direction is the investigation of its anticancer potential. Formononetin has been shown to induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio. nih.gov It is plausible that the addition of a hydroxyl group at the 2''-position could alter this activity, potentially enhancing its potency or modifying its specificity.
Furthermore, the mechanistic underpinnings of its known effects require deeper investigation. For instance, studies on propolis containing this compound indicated an alteration of the metabolic state in Mycobacterium tuberculosis, particularly affecting Coenzyme A biosynthesis. frontiersin.org This provides a tangible lead for detailed mechanistic studies. Similarly, formononetin's anti-inflammatory action is linked to the modulation of macrophage autophagy and polarization. nih.govmdpi.com Investigating whether this compound shares these mechanisms could reveal its potential for treating chronic inflammatory and autoimmune diseases.
Future research should employ a combination of in vitro cell-based assays, advanced microscopy, and in vivo animal models to discover new biological roles and thoroughly map the signaling and metabolic pathways through which this compound exerts its effects.
Advancements in Metabolic Engineering Strategies for Enhanced Biosynthesis
This compound is a key intermediate in the biosynthesis of the pterocarpan (B192222) phytoalexin medicarpin (B1676140) in legumes like alfalfa. researchgate.netresearchgate.netresearchgate.net This established pathway provides a clear blueprint for enhancing its production through metabolic engineering. The natural production of isoflavonoids is often low and dependent on environmental triggers, making biotechnological production an attractive alternative.
Strategies for enhanced biosynthesis can target several key areas:
Overexpression of Key Enzymes: Increasing the expression of critical enzymes in the biosynthetic pathway, such as isoflavone (B191592) synthase (IFS) and the specific cytochrome P450 enzymes responsible for the 2'-hydroxylation of formononetin, could significantly boost product yield. researchgate.netscispace.com
Transcription Factor Engineering: Utilizing transcription factors that globally regulate isoflavonoid (B1168493) biosynthetic genes can lead to a coordinated upregulation of the entire pathway, enhancing metabolic flux towards this compound. frontiersin.org
Suppression of Competing Pathways: Downregulating or knocking out genes in pathways that compete for the same precursors (e.g., other flavonoid or phenylpropanoid pathways) can redirect metabolic resources towards the desired product. frontiersin.orgfrontiersin.org
Heterologous Production: A highly promising avenue is the transfer of the entire biosynthetic pathway into microbial hosts like Saccharomyces cerevisiae or Escherichia coli. jjis.or.kr The successful heterologous production of medicarpin, which necessitates the formation of this compound, demonstrates the feasibility of this approach. researchgate.netresearchgate.net This strategy allows for rapid, scalable, and controllable production in industrial fermenters.
Table 2: Key Enzymes in the Biosynthesis of this compound as Targets for Metabolic Engineering
| Enzyme | Abbreviation | Function | Engineering Strategy |
| Phenylalanine ammonia-lyase | PAL | Phenylalanine → Cinnamic acid | Overexpression |
| Isoflavone Synthase | IFS | Flavanone → Isoflavone | Overexpression |
| Isoflavone O-methyltransferase | IOMT | Daidzein → Formononetin | Overexpression |
| Isoflavone 2'-hydroxylase | I2'H | Formononetin → this compound | Overexpression, Enzyme discovery |
| Vestitone (B1219705) Reductase | VR | This compound → (3R)-Vestitone | Downregulation (to accumulate 2''-HF) |
Future work will involve the discovery and characterization of more efficient enzymes, the fine-tuning of gene expression levels, and the optimization of fermentation conditions to maximize the yield of this compound.
Development of Innovative Chemical Synthesis and Derivatization Approaches
While biotechnological production is promising, chemical synthesis offers an alternative route for producing this compound and, more importantly, for creating novel derivatives with enhanced or new biological activities. The development of an efficient, scalable total synthesis route for this compound is a key objective for future research. This would provide a reliable source of the pure compound for pharmacological testing and serve as a starting point for semi-synthetic modifications.
The derivatization of natural products is a well-established strategy for drug discovery. researchgate.net Extensive research on the derivatization of formononetin has yielded novel compounds with significantly improved activities, providing a clear precedent for similar work on this compound. nih.govnih.gov For example, the synthesis of formononetin-triazole derivatives resulted in a compound with 40-fold greater anticancer activity against A549 lung cancer cells than the parent molecule. nih.gov Another study developed formononetin derivatives with superior cardioprotective effects. nih.gov
Future research should focus on:
Efficient Total Synthesis: Designing and optimizing a multi-step synthesis of this compound from readily available starting materials.
Scaffold-Based Derivatization: Using this compound as a chemical scaffold, researchers can systematically modify its functional groups (e.g., hydroxyl, methoxy (B1213986) groups) to create libraries of new analogues.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a range of derivatives, researchers can establish clear SARs, guiding the rational design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic properties.
This approach holds the potential to transform this compound from a natural intermediate into a lead compound for developing new therapeutic agents.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To achieve a holistic understanding of this compound's role in biological systems, future research must embrace a multi-omics approach. thermofisher.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal the complex regulatory networks governing its biosynthesis and its system-wide effects on an organism. mdpi.commdpi.com
Genomics: Can identify the genes encoding biosynthetic enzymes and their regulatory elements in different plant species.
Transcriptomics: Can reveal how the expression of these genes changes in response to various stimuli, such as pathogen attack or abiotic stress, linking environmental cues to the production of this compound. nih.gov
Proteomics: Can quantify the levels of the actual enzymes involved in the pathway, providing a more direct measure of the cell's biosynthetic capacity.
Metabolomics: Allows for the precise quantification of this compound, its precursors, and its downstream products, providing a direct readout of the metabolic flux through the pathway. mdpi.commdpi.com
By integrating these datasets, researchers can construct detailed models of isoflavonoid metabolism. nih.govresearchgate.net For example, correlating transcriptomic and metabolomic data can identify rate-limiting steps in the biosynthetic pathway, highlighting prime targets for metabolic engineering. Furthermore, applying these techniques to study the compound's pharmacological effects (e.g., treating cells with this compound and analyzing subsequent changes in the transcriptome, proteome, and metabolome) can uncover its mechanism of action on a systems level, revealing novel targets and affected pathways that would be missed by single-target approaches. This integrated strategy will be indispensable for fully comprehending the biological significance of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
